molecular formula C14H22N2O3 B2588186 methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate CAS No. 1808615-43-1

methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate

Cat. No.: B2588186
CAS No.: 1808615-43-1
M. Wt: 266.341
InChI Key: GSKZHYZNNCCDGX-UHFFFAOYSA-N
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Description

Methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate is a complex organic compound with the molecular formula C14H22N2O3 This compound features a unique structure that includes a cyanomethyl group, a dimethylcyclohexyl ring, and a formamido group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate typically involves multiple steps:

    Formation of the Cyanomethyl Intermediate: This step involves the reaction of a suitable precursor with cyanomethyl reagents under controlled conditions to introduce the cyanomethyl group.

    Cyclohexyl Ring Formation: The dimethylcyclohexyl ring is synthesized through cyclization reactions, often involving the use of catalysts to ensure the correct stereochemistry.

    Formamido Group Introduction: The formamido group is introduced via formylation reactions, where formic acid derivatives react with the intermediate compound.

    Esterification: The final step involves esterification, where the intermediate is reacted with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of automated systems and high-throughput screening can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines, which can further react to form various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitrile oxides and carboxylic acids.

    Reduction: Primary amines and secondary amines.

    Substitution: Various esters, amides, and thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate serves as a versatile intermediate for the preparation of more complex molecules

Biology

The compound’s ability to form stable complexes with biological molecules makes it useful in biochemical studies. It can be used to probe enzyme mechanisms and to develop enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the design of molecules that can interact with specific biological targets, such as receptors and enzymes, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins, while the formamido group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[N-(cyanomethyl)-1-cyclohexylformamido]acetate: Lacks the dimethyl substitution on the cyclohexyl ring, resulting in different steric and electronic properties.

    Ethyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.

    Methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)acetamido]acetate: Contains an acetamido group instead of a formamido group, altering its hydrogen bonding capabilities.

Uniqueness

Methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate is unique due to the presence of both the cyanomethyl and dimethylcyclohexyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2,2-dimethylcyclohexanecarbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2)7-5-4-6-11(14)13(18)16(9-8-15)10-12(17)19-3/h11H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKZHYZNNCCDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C(=O)N(CC#N)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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